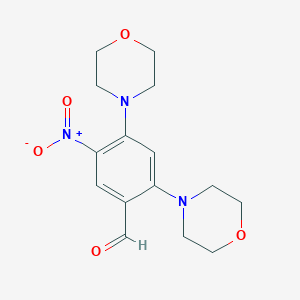

5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2,4-di(4-morpholinyl)benzaldehyde is a chemical compound with the molecular formula C15H19N3O5 . It’s a derivative of benzaldehyde, which is a compound of significant interest in various fields of chemistry .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzaldehyde core with nitro and morpholinyl substituents . The exact structure can be found in databases like PubChem .Scientific Research Applications

Formation of Heterocyclic Compounds

A study detailed the reaction of benzaldehyde, α-nitro ketone, and cyanothioacetamide in the presence of morpholine, yielding novel heterocyclic compounds. This illustrates the role of similar compounds in synthesizing heterocyclic structures with potential applications in medicinal chemistry and material science (Rodinovskaya, Chunikhin, & Shestopalov, 2002).

Crystal Phase Complex Formation

Another study focused on the formation of a stable complex with carbon tetrachloride in the crystal phase, using a derivative of the compound of interest. X-ray structural study provided insights into the intermolecular interactions, contributing to our understanding of complex formation in the solid state (Khrustalev et al., 1998).

Multicomponent Synthesis Optimization

Research into the mechanism of multicomponent reactions involving aminoazoles and 1-morpholino-2-nitroalkenes has led to optimized synthesis conditions for heterocyclic pyrimidines, showcasing the chemical's utility in facilitating and improving synthetic pathways for complex molecules (Lyapustin, Ulomsky, & Rusinov, 2020).

Analysis of Molecular Structures

Molecular structure analysis of amino and nitro derivatives of di(morpholinyl)benzene, serving as model compounds, emphasized their significance in studying the spatial structures and reactivities of polymer monomer units, indicating the chemical's importance in polymer science and engineering (Kovalevsky, Shishkin, & Ponomarev, 1998).

properties

IUPAC Name |

2,4-dimorpholin-4-yl-5-nitrobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5/c19-11-12-9-15(18(20)21)14(17-3-7-23-8-4-17)10-13(12)16-1-5-22-6-2-16/h9-11H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVCMXBWSPHLFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2C=O)[N+](=O)[O-])N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2,3-Bis(4-bromophenyl)quinoxalin-6-yl]oxy}aniline](/img/structure/B415043.png)

![4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]phenyl methyl sulfide](/img/structure/B415044.png)

![4-[4-[8-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]dibenzofuran-2-yl]-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B415047.png)

![3-(2,4-dichlorophenyl)-1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2-propen-1-one](/img/structure/B415048.png)

![N-(4-phenyl-1-{[2-(2-propoxybenzylidene)hydrazino]carbonyl}-1,3-butadienyl)benzamide](/img/structure/B415054.png)

![2-propoxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B415060.png)